molecular formula C8H9F2NO B1376824 (R)-2-Amino-2-(3,5-difluorophenyl)ethanol CAS No. 957121-38-9

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol

Cat. No.: B1376824
CAS No.: 957121-38-9
M. Wt: 173.16 g/mol
InChI Key: ROJBFFNJZLJBJI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(3,5-difluorophenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a hydroxyl group and an amino group attached to a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions. The presence of these functional groups and the chiral center makes it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3,5-difluorophenyl)ethanol can be achieved through several methods. One common approach involves the asymmetric reduction of 3,5-difluoroacetophenone using chiral catalysts or biocatalysts. For instance, the reduction can be catalyzed by whole cells of Trichoderma asperellum using ethanol and glycerol as dual cosubstrates for cofactor recycling .

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(3,5-difluorophenyl)ethanol often involves the use of large-scale biocatalytic processes. These processes are optimized for high yield and enantiomeric purity, making use of robust microbial strains and efficient cofactor recycling systems .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3,5-difluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,5-Difluoroacetophenone

    Reduction: 3,5-Difluoroaniline

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol is primarily explored for its potential as a lead compound in drug discovery. Its biological activity indicates possible therapeutic roles, particularly in treating neurological disorders. The difluorophenyl moiety may enhance the compound's lipophilicity and bioavailability, crucial for pharmacological efficacy .

Case Studies

  • Neurological Disorders : Preliminary studies suggest that compounds with similar structures can modulate neurotransmission pathways, potentially leading to treatments for conditions such as depression or anxiety disorders.

Synthesis of Pharmaceutical Intermediates

The compound serves as a versatile intermediate in the synthesis of various pharmaceuticals. Its functional groups allow for nucleophilic substitution reactions and esterification processes, making it valuable in creating more complex molecules .

Synthetic Routes

Several synthetic methods have been developed to produce this compound:

  • From 2-Oxazolidinone : This method involves the reaction of 2-oxazolidinone derivatives with difluorophenyl acetyl compounds.

Biological Interaction Studies

Research has indicated that this compound can interact with various biological targets. Techniques such as receptor binding assays and enzyme inhibition studies are utilized to explore its mechanisms of action within biological systems .

Interaction Analysis

  • Receptor Modulation : The compound's structural features suggest it may interact with specific receptors involved in neurotransmission and metabolic pathways.

Comparative Analysis with Analog Compounds

The following table compares this compound with related compounds to highlight structural and functional differences:

Compound NameStructure FeaturesUnique Aspects
(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochlorideContains a fluorinated phenyl groupPotentially different receptor interactions
(R)-2-Amino-2-(3-chlorophenyl)ethanol hydrochlorideChlorine instead of fluorineMay exhibit different biological activities
(S)-2-Amino-2-(phenyl)ethanol hydrochlorideNon-fluorinated phenyl groupLacks enhanced lipophilicity from fluorination

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3,5-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit the reuptake of neurotransmitters by blocking transporter proteins, thereby affecting neuronal signaling .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-2-(3,5-bis(trifluoromethyl)phenyl)ethanol
  • ®-2-Amino-2-(3,5-dichlorophenyl)ethanol
  • ®-2-Amino-2-(3,5-dimethylphenyl)ethanol

Uniqueness

®-2-Amino-2-(3,5-difluorophenyl)ethanol is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs .

Biological Activity

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol, commonly referred to as DFPAE, is a chiral amino alcohol that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

DFPAE is synthesized primarily through the asymmetric reduction of 3,5-difluorophenylacetone. This process typically employs chiral catalysts or biocatalysts to ensure high enantiomeric purity. Common reagents include sodium borohydride or lithium aluminum hydride under controlled conditions. In industrial settings, biocatalytic processes using microorganisms like Trichoderma asperellum are also utilized for efficient production.

The biological activity of DFPAE is largely attributed to its ability to interact with specific enzymes and receptors due to its chiral nature. The compound can inhibit or modulate enzyme activity by fitting into the active sites of these proteins, which can lead to various biological effects depending on the target pathways involved.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of DFPAE. It has been observed to preferentially kill multidrug-resistant (MDR) cancer cells by modulating intracellular calcium levels and affecting apoptosis pathways. The compound's ability to inhibit antiapoptotic Bcl-2 family proteins has been particularly noted in research focused on overcoming drug resistance in cancer therapy .

Anti-Inflammatory Effects

DFPAE has demonstrated significant anti-inflammatory activity in various models. For instance, compounds derived from DFPAE exhibited potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory processes. In vitro studies reported IC50 values ranging from 0.02–0.04 μM for COX-2 inhibition, indicating strong potential as a therapeutic agent for inflammatory diseases .

Neuroprotective Properties

The compound is also being explored for its neuroprotective effects. Research suggests that DFPAE may play a role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative disorders.

Case Studies

Case Study 1: Anticancer Efficacy
In a study examining the efficacy of DFPAE derivatives against MDR cancer cells, it was found that certain modifications to the DFPAE structure enhanced its cytotoxicity significantly. For example, derivatives with smaller hydrophilic groups at specific positions showed improved potency against resistant cell lines compared to standard chemotherapeutics .

Case Study 2: Anti-Inflammatory Activity
A series of experiments evaluated the anti-inflammatory effects of DFPAE in a carrageenan-induced rat paw edema model. The results indicated that DFPAE derivatives produced significant reductions in edema comparable to established anti-inflammatory drugs like diclofenac sodium .

Research Findings Summary

Activity IC50 Value Reference
COX-2 Inhibition0.02–0.04 μM
Anticancer (MDR Cells)Submicromolar potency
Anti-inflammatory (Edema)Significant reduction

Properties

IUPAC Name

(2R)-2-amino-2-(3,5-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJBFFNJZLJBJI-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1F)F)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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